4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20200510
InChI: InChI=1S/C18H15BrN2O3/c19-15-6-5-13-7-8-21(16(13)9-15)11-17(22)20-10-12-1-3-14(4-2-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24)
SMILES:
Molecular Formula: C18H15BrN2O3
Molecular Weight: 387.2 g/mol

4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

CAS No.:

Cat. No.: VC20200510

Molecular Formula: C18H15BrN2O3

Molecular Weight: 387.2 g/mol

* For research use only. Not for human or veterinary use.

4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid -

Specification

Molecular Formula C18H15BrN2O3
Molecular Weight 387.2 g/mol
IUPAC Name 4-[[[2-(6-bromoindol-1-yl)acetyl]amino]methyl]benzoic acid
Standard InChI InChI=1S/C18H15BrN2O3/c19-15-6-5-13-7-8-21(16(13)9-15)11-17(22)20-10-12-1-3-14(4-2-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24)
Standard InChI Key VBOHLCDIGIMRKB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O)Br

Introduction

Molecular Characteristics

  • Molecular Weight: Approximately 364.19 g/mol

  • Functional Groups:

    • Indole ring (known for diverse biological interactions)

    • Acetylamino group

    • Benzoic acid moiety

Spectroscopic Characterization

The characterization of 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically employs:

  • Nuclear Magnetic Resonance (NMR): Used to determine the molecular structure and confirm the presence of specific functional groups.

  • Mass Spectrometry (MS): Helps in assessing the molecular weight and purity of the compound.

  • Synthesis Methods

The synthesis of 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid generally involves several key steps:

Synthetic Route

  • Formation of Indole Core: Starting from appropriate bromoindole derivatives.

  • Acetylation: Introducing the acetylamino group through acylation reactions.

  • Final Coupling: Linking with benzoic acid derivatives to form the final product.

Optimization Techniques

Recent advancements in synthetic methodologies include:

  • Microwave-Assisted Synthesis: Enhances yields and reduces reaction times.

  • Continuous Flow Techniques: Improves scalability and efficiency for industrial applications.

  • Biological Activity and Applications

Research indicates that 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid exhibits significant biological activities, particularly related to its indole structure.

Pharmacological Effects

The indole moiety is associated with various pharmacological effects, including:

  • Antitumor activity

  • Antimicrobial properties

  • Modulation of cellular pathways related to apoptosis

Potential Applications

The compound has potential applications in:

  • Medicinal chemistry as a drug candidate.

  • Research into cancer therapeutics due to its structural similarities with known antitumor agents.

  • Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid. The following table outlines these comparisons:

Compound NameStructural DifferencesUnique Features
Methyl 4-{[(5-fluoro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoateFluoro substituent instead of bromoPotentially different reactivity and biological interactions
Methyl 4-{[(5-chloro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoateChloro substituent instead of bromoSimilarity in structure but different halogen effects
Methyl N-{(5-bromo-1H-indol-1-yl)acetyl}glycinateGlycine derivative instead of benzoic acidDifferent amino acid backbone affecting biological activity
2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamideThiazole ring additionUnique interaction profile due to thiazole moiety

The unique presence of the bromo group in this compound significantly influences its reactivity and biological interactions compared to similar compounds.

4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a promising compound in the realm of medicinal chemistry due to its unique structural characteristics and potential biological activities. Ongoing research into its mechanisms of action and therapeutic applications may pave the way for new drug development strategies targeting various diseases, particularly cancer.

This detailed overview underscores the importance of continued exploration into the synthesis, characterization, and biological implications of this compound within scientific research contexts.

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